N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCEGZRFODPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
Coupling with Furan-2-carboxylic Acid: The pyrimidine derivative is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the furan and pyrimidine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physical Properties
Key structural variations among analogs include:
- Furan ring modifications : Nitro, bromo, or methyl groups at position 5 of the furan ring.
- Amide nitrogen substituents : Aryl (phenyl, thienyl), heterocyclic (thiazolyl, oxazolyl), or complex bicyclic systems.
- Pyrimidine/pyridine ring substitutions: Methoxy, dimethylamino, halogen, or sulfonamide groups.
Table 1: Comparative Analysis of Selected Analogs
Key Observations :
- Nitro vs. Dimethylamino Groups: Nitro-substituted analogs (e.g., 2A, 2H) exhibit lower solubility (high melting points >200°C) due to strong dipole interactions, whereas dimethylamino groups may improve aqueous solubility via basicity .
- Methoxy vs. Sulfonylpiperazine : Methoxy groups (target compound) enhance lipophilicity and metabolic stability, while sulfonylpiperazine () introduces polarity and hydrogen-bonding capacity for antiviral targeting .
Critical Analysis of Structural Motifs
- Pyrimidine vs. Quinoline Cores: Quinoline derivatives () exhibit extended conjugation for DNA intercalation, whereas pyrimidines offer compactness for enzyme active sites .
- Steric Effects : Bulky substituents (e.g., imidazopyridine in ) may limit bioavailability compared to the target compound’s simpler pyrimidine .
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 253.28 g/mol
- SMILES Notation : COc1ncc(c(n1)N(C)C)C(=O)N1CCCCC1
The compound exhibits its biological effects primarily through the modulation of various signaling pathways involved in cell proliferation and apoptosis. Its structure suggests that it may interact with specific receptors or enzymes that are crucial in cancer cell survival and growth.
Biological Activity Overview
-
Anticancer Properties :
- Apoptosis Induction : Research indicates that this compound may act as a potent apoptosis inducer. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, although further studies are needed to confirm these findings.
Table 1: Biological Activity Assays
| Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Apoptosis Induction | HeLa (Cervical Cancer) | 5 | Significant reduction in viability |
| A549 (Lung Cancer) | 7 | Induces apoptosis | |
| Antimicrobial | E. coli | 62.5 | Effective against resistant strains |
| S. aureus | 78.12 | Moderate activity observed |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group Addition | Increased potency |
| Methoxy Group Substitution | Enhanced solubility |
| Furan Ring Presence | Critical for receptor binding |
Case Studies
-
Study on Breast Cancer Cells :
A study conducted on MX-1 breast cancer xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment. -
In Vitro Antimicrobial Testing :
In a comparative study against common pathogens, the compound exhibited notable antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative treatment option for resistant bacterial infections.
Q & A
Q. What are the foundational steps for synthesizing N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrimidine core via cyclization of precursors (e.g., 2-chloropyridine derivatives).
- Introduction of substituents (dimethylamino, methoxy) through nucleophilic substitution or coupling reactions.
- Amide bond formation between the pyrimidine and furan moieties using coupling agents like EDC or DCC under inert conditions .
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments to verify substituent placement and regiochemistry .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
Q. What are the primary biological targets or activities reported for this compound?
Structural analogs of this compound exhibit:
- Antitumor activity : Cytotoxicity against cancer cell lines via kinase inhibition or apoptosis induction .
- Enzyme modulation : Binding to succinate dehydrogenase or other oxidoreductases, altering metabolic pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
- Temperature control : Pyrimidine cyclization often requires reflux (100–120°C), while amide coupling is performed at 0–25°C .
- Catalyst optimization : Use Pd-based catalysts for cross-coupling steps to reduce side products .
- Yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. How should contradictory data on biological activity be addressed?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from variations in MTT assay protocols .
- Structural analogs : Test derivatives (e.g., chloro- or trifluoromethyl-substituted phenyl groups) to isolate pharmacophore contributions .
- Computational modeling : Perform molecular docking to predict binding modes with targets like kinase domains, resolving mechanistic conflicts .
Q. What strategies enhance the compound’s binding affinity and selectivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrimidine ring to improve target interaction .
- Bioisosteric replacement : Replace the furan moiety with thiophene or oxadiazole to modulate lipophilicity and hydrogen bonding .
- Proteomic profiling : Use pull-down assays or thermal shift analysis to identify off-target interactions and refine selectivity .
Q. How can researchers address stability issues during storage or biological assays?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the methoxy group .
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays to minimize degradation .
- Light sensitivity : Store solutions in amber vials to protect the dimethylamino group from photodegradation .
Data Contradiction Analysis
Q. Why do structural analogs show divergent biological activities despite similar scaffolds?
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl vs. 4-methylbenzyl) alter binding pocket accessibility .
- Electronic effects : Methoxy groups increase electron density on the pyrimidine ring, affecting redox potential and enzyme inhibition .
- Metabolic stability : Analog-specific differences in cytochrome P450 metabolism can skew in vivo efficacy data .
Q. How to resolve discrepancies in reported synthetic yields?
- Reagent purity : Trace impurities in coupling agents (e.g., EDC) can reduce yields by 10–20%; use freshly distilled reagents .
- Workup protocols : Incomplete extraction (e.g., during acid-base purification) may lead to underestimated yields; optimize phase separation .
Methodological Recommendations
Q. What in silico tools are recommended for pre-synthesis planning?
- Retrosynthesis software : Use tools like ChemAxon or Reaxys to identify viable routes for pyrimidine-furan coupling .
- DFT calculations : Predict regioselectivity in substitution reactions (e.g., methoxy vs. dimethylamino group reactivity) .
Q. How to design a SAR study for this compound?
- Core modifications : Synthesize variants with pyridine, quinazoline, or thiazolo[5,4-b]pyridine cores to assess scaffold flexibility .
- Substituent libraries : Prepare derivatives with halogen, alkyl, or aryl groups at the 4- and 5-positions of the pyrimidine ring .
- Activity cliffs : Use 3D-QSAR to correlate structural changes with potency shifts in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
